molecular formula C7H14ClNO2 B196142 (3-Carboxyallyl)trimethylammonium chloride CAS No. 6538-82-5

(3-Carboxyallyl)trimethylammonium chloride

Cat. No.: B196142
CAS No.: 6538-82-5
M. Wt: 179.64 g/mol
InChI Key: PUKNFWRLBQXPFL-UHFFFAOYSA-N
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Description

“(3-Carboxyallyl)trimethylammonium chloride” is a chemical compound . It is also known by other names such as “Crotonobetaine hydrochloride” and "Levocarnitine impurity A" .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, cationic copolymers of butylacrylate (BA) and [3- (methacryloylamino)-propyl]trimethylammonium chloride (MAPTAC) were synthesized by free-radical-solution polymerization in methanol and ethanol .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H14ClNO2 . The IUPAC name is [ ( E )-3-carboxyprop-2-enyl]-trimethylazanium;chloride . The molecular weight is 179.64 g/mol .


Chemical Reactions Analysis

“this compound” is likely to participate in various chemical reactions. For instance, trialkylammonium salts, which are structurally similar to “this compound”, are known to display dual reactivity through both the aryl group and the N -methyl groups .


Physical and Chemical Properties Analysis

“this compound” is a synthetic carnitine related compound used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) .

Scientific Research Applications

Plant Growth Substances

(2-Chloroethyl) trimethylammonium chloride, a compound structurally related to (3-carboxyallyl)trimethylammonium chloride, has been researched for its effects on plant growth. Studies have shown that this class of compounds, including (2-chloroethyl) trimethylammonium chloride, can significantly influence the growth patterns of wheat, characterized by a reduction in height and an increase in stem diameter. These effects are notably opposite to those produced by gibberellin, another plant growth substance (Tolbert, 1960).

Pharmaceutical Research

A derivative of this compound has been synthesized for use in pharmacokinetic studies. Specifically, a [14C]-labelled form of a compound structurally related to this compound was developed, serving as a potential cartilage-targeted antirheumatic drug. This innovation aids in exploring the drug's behavior in biological systems (Giraud et al., 2000).

Textile Industry Applications

In textile applications, compounds like N-(3-chloro-2-hydroxypropyl) trimethylammonium chloride, closely related to this compound, have been used to modify starch and cellulose. These modified compounds have demonstrated excellent properties as sizing and flocculating agents, indicating their potential in enhancing textile processing and wastewater treatment (Hebeish et al., 2010).

Molecular Structure Studies

Investigations into the vapor phase molecular structure of trimethylammonium chloride have provided insights into the ionic character and bond distances within molecules closely related to this compound. Such studies are crucial in understanding the physical and chemical properties of these compounds (Legon & Rego, 1989).

Gene Delivery Research

Compounds structurally similar to this compound have been synthesized for potential use in gene transfer. Alkyl acyl carnitine esters, resembling the structure of this compound, have shown promise as biocompatible cationic lipids for gene delivery, indicating a significant application in the field of gene therapy (Wang et al., 1998).

Safety and Hazards

The safety data sheet for “(3-Carboxyallyl)trimethylammonium chloride” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Carboxyallyl)trimethylammonium chloride involves a reaction between trimethylamine and (3-chloropropionyl)chloride followed by hydrolysis and neutralization.", "Starting Materials": [ "Trimethylamine", "(3-chloropropionyl)chloride", "Water", "Sodium hydroxide" ], "Reaction": [ "1. Add (3-chloropropionyl)chloride dropwise to trimethylamine with constant stirring at room temperature.", "2. Allow the reaction mixture to stir at room temperature for 2 hours.", "3. Add water to the reaction mixture and stir for an additional 30 minutes.", "4. Add sodium hydroxide to the reaction mixture until pH reaches 7-8.", "5. Extract the product with chloroform.", "6. Dry the organic layer over anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain the desired product, (3-Carboxyallyl)trimethylammonium chloride." ] }

CAS No.

6538-82-5

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-carboxyprop-2-enyl(trimethyl)azanium;chloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H

InChI Key

PUKNFWRLBQXPFL-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)C/C=C/C(=O)O.[Cl-]

SMILES

C[N+](C)(C)CC=CC(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CC=CC(=O)O.[Cl-]

Appearance

Off-White Solid

melting_point

198-204°C

Pictograms

Irritant

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium Chloride;  (3-Carboxyallyl)trimethylammonium Chloride;  (3-Carboxyallyl)trimethyl-ammonium Chloride;  USP Levocarnitine Related Compound A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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